![molecular formula C24H28N6O3S B2889061 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189646-37-4](/img/structure/B2889061.png)
1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound “1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the use of piperazine and potassium carbonate in chloroform at room temperature .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was part of a series that was evaluated for their neuroprotective and anti-neuroinflammatory activity . This involved cell viability assays (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its neuroprotective properties . Neuroprotection is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Agent
Inflammation plays a significant role in the progression of neurological disorders. The compound has demonstrated anti-neuroinflammatory properties , particularly through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .
Antiviral Activity
Pyrimidine derivatives, which are part of this compound’s structure, have historically been used for their antiviral capabilities. This suggests that the compound could be explored for its potential antiviral applications , especially in the design of new antiviral drugs .
Anticancer Activity
The compound’s structure is related to thieno[3,2-d]pyrimidine derivatives, which have been prepared and evaluated as inhibitors of PI3 kinase p110alpha, an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in various tumors .
Antioxidant Properties
Compounds with pyrimidine structures are known for their antioxidant activity. This compound could be researched for its antioxidant properties , which could be beneficial in preventing oxidative stress-related damage in cells .
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives is well-documented. This compound could be investigated for its antimicrobial efficacy against a range of bacterial and fungal pathogens .
Cognitive Enhancer
Related compounds have been designed to act as potent 5-HT6 receptor antagonists, which have cognition-enhancing effects. This suggests that the compound could be studied for its potential to improve cognitive functions, possibly in the context of Alzheimer’s disease .
Cytotoxic Activity
A library of related compounds has been screened for their cytotoxic activity against various cancer cell lines. This indicates that the compound could be explored for its cytotoxic effects , which could be useful in the development of new cancer therapies .
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also leads to the reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 .
properties
IUPAC Name |
12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-3-11-29-23(32)22-19(10-16-34-22)30-20(25-26-24(29)30)8-9-21(31)28-14-12-27(13-15-28)17-4-6-18(33-2)7-5-17/h4-7,10,16H,3,8-9,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUIJVLEJDBNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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